bromo(bromomethoxy)methane chemical properties
bromo(bromomethoxy)methane chemical properties
An In-depth Technical Guide to the Chemical Properties of Bromo(bromomethoxy)methane
Abstract
Bromo(bromomethoxy)methane (CAS No. 4497-29-4), also known as bis(bromomethyl) ether, is a halogenated ether of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing two reactive bromomethyl groups flanking an ether linkage, renders it a potent alkylating agent and a versatile building block. This technical guide provides a comprehensive examination of its core chemical and physical properties, safety considerations, and inferred reactivity based on its structural characteristics as an α-haloether. The document is intended for researchers, chemists, and drug development professionals who may consider utilizing this reagent in complex synthetic pathways. While publicly available data on its specific applications and reaction mechanisms are limited, this guide synthesizes available information to provide a foundational understanding of the compound's behavior and handling requirements.
Core Chemical Identity and Molecular Structure
Bromo(bromomethoxy)methane is a simple yet highly functionalized organic molecule. Its identity is established by its unique molecular structure and associated identifiers.
The fundamental structure consists of a central oxygen atom bonded to two bromomethyl (-CH₂Br) groups. This α,α'-dihalogenated ether structure is the primary determinant of its chemical reactivity.
Caption: Molecular structure of bromo(bromomethoxy)methane.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 4497-29-4 | [1][2] |
| Molecular Formula | C₂H₄Br₂O | [1][2][] |
| IUPAC Name | bromo(bromomethoxy)methane | [1] |
| Synonyms | Bis(bromomethyl) ether, Methane, oxybis[bromo-] | [2] |
| InChIKey | CVDGHGWEHQIJTE-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | C(OCBr)Br |[1][] |
Physicochemical Properties
The physical properties of bromo(bromomethoxy)methane are crucial for its handling, storage, and application in experimental setups. As a liquid at room temperature, its boiling point and density are key parameters for reaction design.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 203.86 g/mol | [1][2] |
| Physical Form | Liquid | |
| Melting Point | -34 °C | [2] |
| Boiling Point | 154.5 °C | [2] |
| Density (Predicted) | 2.201 g/cm³ | [2] |
| XLogP3 (Predicted) | 1.8 |[1][2] |
Reactivity and Synthetic Potential
While specific, peer-reviewed synthetic protocols detailing the use of bromo(bromomethoxy)methane are not extensively documented in the public domain, its reactivity can be reliably inferred from its structure as an α-haloether. These compounds are known to be highly potent electrophiles.
Causality of Reactivity: The presence of an oxygen atom alpha to the carbon-bromine bond significantly enhances the electrophilicity of the methylene carbon. The oxygen atom can stabilize the developing positive charge at the transition state of a nucleophilic substitution reaction (Sₙ1 or Sₙ2). This makes the bromine an excellent leaving group upon attack by a nucleophile. As a bifunctional molecule, it can undergo two successive alkylation reactions, making it a useful crosslinking agent or a precursor for forming heterocyclic structures.
A hypothetical workflow for its use as a bifunctional alkylating agent would involve the sequential reaction with nucleophiles. This process must be carefully controlled to achieve mono- or di-substitution as desired.
Caption: Conceptual workflow for utilizing bromo(bromomethoxy)methane.
Spectroscopic Profile
4.1. Mass Spectrometry (MS) Predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase.
Table 3: Predicted Mass Spectrometry Data
| Adduct | m/z | Predicted CCS (Ų) | Source |
|---|---|---|---|
| [M+H]⁺ | 202.87016 | 119.0 | [4] |
| [M+Na]⁺ | 224.85210 | 130.6 | [4] |
| [M-H]⁻ | 200.85560 | 123.5 |[4] |
4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The molecule is symmetrical. Therefore, the four protons on the two methylene groups are chemically equivalent. A single signal (singlet) would be expected in the proton NMR spectrum. Its chemical shift would likely be in the range of 5.5-6.0 ppm, downfield due to the deshielding effects of both the adjacent oxygen and bromine atoms.
-
¹³C NMR: Similarly, the two carbon atoms are chemically equivalent. A single signal would be expected in the carbon NMR spectrum, likely in the range of 80-90 ppm.
4.3. Infrared (IR) Spectroscopy (Predicted) Key vibrational modes would include:
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C-H stretch: Around 2950-3050 cm⁻¹.
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C-O-C stretch: A strong, characteristic band typically around 1100-1150 cm⁻¹ for aliphatic ethers.
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C-Br stretch: A strong band in the fingerprint region, typically around 500-650 cm⁻¹.
Safety, Handling, and Storage
Bromo(bromomethoxy)methane is classified as a hazardous chemical and requires strict safety protocols for handling and storage. Its high reactivity makes it sensitive to environmental conditions.
5.1. Hazard Identification The compound is associated with multiple hazards, requiring comprehensive personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat. All manipulations should be performed in a certified chemical fume hood.
Table 4: GHS Hazard Classification
| Hazard Statement Code | Description | Source |
|---|---|---|
| H226 | Flammable liquid and vapor | [1][5] |
| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled | [1][5] |
| H315 | Causes skin irritation | [1][5] |
| H318 | Causes serious eye damage | [1] |
| H335 | May cause respiratory irritation | [1][5] |
| H351 | Suspected of causing cancer |[1][5] |
5.2. Protocol for Safe Handling and Storage
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Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.[5][6]
-
Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Recommended storage is under refrigeration (2-8 °C).[5] The compound is noted to be moisture and heat sensitive.[6][7]
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Incompatibilities: Avoid contact with strong acids, strong bases, and oxidizing agents.[6][7]
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Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
Bromo(bromomethoxy)methane is a reactive, bifunctional reagent with significant potential in organic synthesis, primarily as an alkylating agent or cross-linker. Its physicochemical properties are defined by its halogenated ether structure. While detailed application notes are sparse, its reactivity can be confidently predicted based on well-established principles of physical organic chemistry. Extreme caution is paramount in its handling and storage due to its considerable health and safety hazards, including flammability, toxicity, corrosivity, and suspected carcinogenicity. Further research into the synthetic utility of this compound could unveil novel applications in materials science and pharmaceutical development.
References
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PubChem. (n.d.). Bromo(bromomethoxy)methane. National Center for Biotechnology Information. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet - Bromo(methoxy)methane. Retrieved from [Link]
-
PubChemLite. (n.d.). Bromo(bromomethoxy)methane (C2H4Br2O). Retrieved from [Link]
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